Home > Products > Screening Compounds P92185 > 8-Azaguanin-hydrochlorid
8-Azaguanin-hydrochlorid -

8-Azaguanin-hydrochlorid

Catalog Number: EVT-13226549
CAS Number:
Molecular Formula: C4H5ClN6O
Molecular Weight: 188.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Azaguanine hydrochloride is a nitrogenous compound structurally related to guanine, where a nitrogen atom replaces the carbon atom at the 8-position. This modification results in a unique set of chemical and biological properties. It is classified as an antimetabolite, which means it can interfere with nucleic acid metabolism, making it particularly relevant in cancer research and treatment. The compound has garnered interest due to its potential applications in molecular biology and pharmacology.

Source and Classification

8-Azaguanine is derived from guanine by substituting the C(8)–H group with a nitrogen atom. It can be biosynthesized through various pathways, including enzymatic processes involving nitric oxide as a precursor . In terms of classification, it falls under the category of purine analogs, which are compounds that mimic purines in structure and function but can disrupt normal biological processes when incorporated into nucleic acids.

Synthesis Analysis

Methods

The synthesis of 8-azaguanine can be achieved through several methods:

  1. Glycosylation Reaction: A common method involves the glycosylation of 8-azaguanine with ribofuranose derivatives using BF3–Et2O as a catalyst, yielding various nucleosides .
  2. Biosynthetic Pathways: Recent studies have identified biosynthetic routes that utilize nitric oxide to form the triazole moiety in 8-azaguanine, indicating a natural pathway for its synthesis .
  3. Chemical Synthesis: Another approach includes the reaction of 5-amino-1,2,3-triazole with formamide under specific conditions to produce 8-azaguanine .

Technical Details

The glycosylation method typically involves protecting hydroxyl groups on ribofuranose and using various reagents to facilitate the formation of the desired nucleoside. The purification and characterization of synthesized compounds are usually performed using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Molecular Structure Analysis

Structure

Chemical Reactions Analysis

Reactions

8-Azaguanine participates in various chemical reactions typical of nucleobases, including:

  1. Base Pairing: It can form base pairs with complementary nucleotides during DNA replication or transcription, albeit less efficiently than natural bases.
  2. Metabolic Interference: As an antimetabolite, it inhibits enzymes involved in nucleotide synthesis, leading to reduced cell proliferation .

Technical Details

The incorporation of 8-azaguanine into DNA or RNA can lead to mutations or cell death due to its structural incompatibility with normal base pairing mechanisms.

Mechanism of Action

The mechanism by which 8-azaguanine exerts its effects primarily involves its incorporation into nucleic acids. Once integrated into DNA or RNA, it disrupts normal base pairing and can lead to mispairing during replication. This mispairing may result in mutations or cellular apoptosis due to failed replication processes.

Data

Studies have shown that cell lines exposed to 8-azaguanine exhibit significant reductions in proliferation rates, supporting its role as an effective antimetabolite .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • pH Stability: Stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity similar to other purines but with altered kinetics due to the presence of nitrogen at the 8-position.
Applications

Scientific Uses

  1. Cancer Research: Due to its properties as an antimetabolite, 8-azaguanine is used in studies aimed at understanding tumor growth and resistance mechanisms.
  2. Cell Line Development: It is employed in establishing mutant cell lines resistant to standard treatments, facilitating research into drug resistance .
  3. Molecular Biology: The compound serves as a tool for studying nucleotide metabolism and the effects of purine analogs on cellular processes.
Historical Development and Evolution of 8-Azaguanine Research

Early Discovery and Characterization as a Purine Analog

The isolation of 8-azaguanine (8-AZG) in the early 1950s marked a pivotal advancement in antimetabolite research. Initially identified as a secondary metabolite in Streptomyces albus var. pathocidicus, this structurally novel compound featured a triazole ring system—a three-consecutive-nitrogen-atom core—replacing the carbon atom at the 8-position of the natural purine base guanine. This substitution created a molecule capable of mimicking guanine while simultaneously disrupting essential biochemical processes [1] [4] [9].

Early structural analyses revealed that 8-azaguanine’s planar configuration allowed it to integrate into nucleic acids, though with distinct electronic properties that altered hydrogen bonding patterns. X-ray crystallography studies demonstrated how the electronegative nitrogen at position 8 influenced the molecule's tautomeric states, enhancing its capacity to form non-canonical base pairs. Researchers quickly recognized that this structural mimicry could interfere with nucleotide metabolism, positioning 8-azaguanine as a prototype for targeted disruption of purine-dependent pathways [4] [6].

The hydrochloride salt form (8-azaguanine hydrochloride) emerged as the preferred formulation for experimental studies due to its superior solubility in aqueous systems, facilitating in vitro and in vivo investigations. This physicochemical characteristic proved essential for subsequent biochemical assays and therapeutic testing [1] [6].

Table 1: Structural Comparison of Guanine and 8-Azaguanine

FeatureGuanine8-AzaguanineBiological Consequence
Position 8 AtomCarbon (C)Nitrogen (N)Altered electronic properties
Triazole StructureAbsentPresentNon-hydrolyzable mimic of purine ring
Tautomeric BehaviorKeto-enol equilibriumDominant lactam formDisrupted base pairing specificity
Hydrogen BondingDonor/acceptorModified donor patternCompetitive inhibition of enzymes

Pioneering Studies on Antimetabolite Activity in Microbial Systems

Microbial models served as indispensable platforms for elucidating 8-azaguanine's antimetabolite properties. Seminal work in Bacillus cereus demonstrated that 8-AZG incorporation reached up to 40% of total RNA guanine residues, correlating with profound inhibition of growth dynamics. Notably, researchers observed a dissociation between RNA synthesis and protein production—cells continued accumulating RNA while protein synthesis plateaued, suggesting specific disruption of translational fidelity rather than generalized cytotoxicity [9].

The molecular basis of this selectivity was traced to the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, which catalyzes the salvage pathway conversion of guanine to GMP. 8-Azaguanine acted as an alternative substrate for HGPRT, undergoing ribophosphorylation to form 8-azaguanosine monophosphate (8-azaGMP). This metabolite exerted dual cytotoxic effects: competitive inhibition of GMP-dependent enzymes and incorporation into RNA, where it impaired ribosomal assembly and function. Mutant microbial strains lacking functional HGPRT displayed complete resistance, confirming this enzyme's gatekeeper role in 8-AZG activity [1] [9].

Biosynthetic studies in Streptomyces revealed a complex enzymatic pathway for 8-azaguanine production. Gene cluster analysis identified 8-azgA and 8-azgB as nitric oxide synthase homologs critical for diazotization chemistry, while 8-azgG (a radical SAM enzyme) likely facilitated C8 nitrogen insertion. Feeding experiments with isotopically labeled guanine ([2-¹⁴C]guanine) demonstrated efficient precursor incorporation, whereas [8-¹⁴C]guanine failed to label 8-azaguanine, confirming C8 replacement occurs via enzymatic modification rather than direct incorporation [4].

Table 2: Key Enzymes in 8-Azaguanine Microbial Resistance and Biosynthesis

Gene/EnzymeFunctionEffect on 8-AZG Activity
Microbial HGPRTGuanine phosphoribosyltransferaseActivates 8-AZG to toxic 8-azaGMP
8-azgA/azgBNitric oxide synthase homologsGenerate reactive nitrogen species
8-azgGRadical SAM enzymeCatalyzes C8 nitrogen insertion
DeaminasesDegradative enzymes (e.g., GDA)Inactivate 8-AZG to 8-azaxanthine

Transition to Oncology: Initial Observations in Murine Tumor Models

The translation of 8-azaguanine from microbiological curiosity to oncology candidate began with murine tumor models in the mid-1950s. Landmark experiments demonstrated preferential uptake of radiolabeled 8-AZG into tumor nucleic acids compared to normal tissues. In tumor-bearing mice, isotopic tracing revealed 8-azaguanine incorporation into both RNA and DNA fractions of neoplastic cells, disrupting nucleic acid metabolism and inhibiting tumor growth. This selective accumulation was attributed to elevated purine salvage pathway activity in rapidly proliferating cancer cells [1] [6].

Mechanistic studies revealed that 8-azaguanine’s efficacy depended on tumoral expression of HGPRT—an observation mirroring microbial findings. Gliomas lacking HGPRT deactivation enzymes showed particular susceptibility in early trials, though clinical translation proved challenging due to metabolic inactivation in vivo. Researchers noted that 8-AZG underwent rapid deamination to 8-azaxanthine by guanine deaminase (GDA), significantly limiting its bioavailability [1] [5].

Innovative resistance models further illuminated mitochondrial involvement in 8-azaguanine response. Cybrid systems—hybrid cells combining identical nuclei with variable mitochondrial DNA (mtDNA)—demonstrated that mtDNA mutations conferred resistance to 8-AZG and conventional chemotherapeutics (5-FU, cisplatin). Mutant cybrids derived from pancreatic cancer lines CFPAC-1 and CAPAN-2 exhibited enhanced survival following drug exposure, suggesting mitochondrial genome integrity influences apoptotic threshold during antimetabolite therapy [5].

Contemporary high-throughput screens revitalized interest in 8-azaguanine for precision oncology. A 2016 study profiling Pten/p53-deficient murine tumors identified 8-azaguanine as the most potent inhibitor among 1,120 FDA-approved compounds against spindle/mesenchymal-like tumors. Transcriptomic analysis revealed 8-AZG sensitivity correlated with deregulated purine metabolism pathways, suggesting predictive biomarkers for patient stratification [3].

Table 3: Key Murine Tumor Model Studies with 8-Azaguanine

Tumor ModelGenetic BackgroundKey FindingReference Insight
Subcutaneous ImplantsVarious carcinomas/sarcomasSelective incorporation into tumor nucleic acidsMetabolic trapping in neoplastic cells [6]
GliomasNot specifiedSusceptibility linked to HGPRT retentionEnzyme activity determines efficacy [1]
Mitochondrial CybridsCFPAC-1/CAPAN-2 mtDNA variantsmtDNA mutations confer cross-resistanceApoptotic threshold modulation [5]
Pten/p53R270H TumorsMammary epithelium-derivedTop hit in FDA compound screen (1120 drugs)Targets purine metabolism vulnerabilities [3]

Properties

Product Name

8-Azaguanin-hydrochlorid

IUPAC Name

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C4H5ClN6O

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C4H4N6O.ClH/c5-4-6-2-1(3(11)7-4)8-10-9-2;/h(H4,5,6,7,8,9,10,11);1H

InChI Key

FKZTZKFKNJPEPQ-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1N=C(NC2=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.